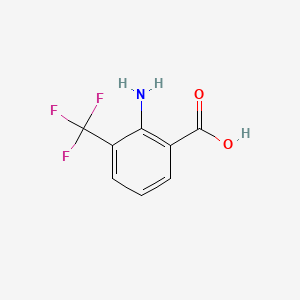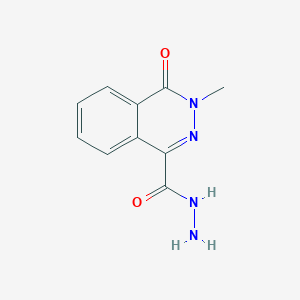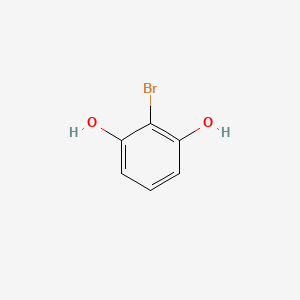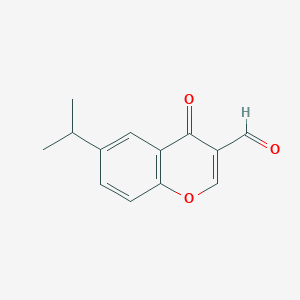
3-Formyl-6-isopropylchromone
Overview
Description
Synthesis Analysis
The synthesis of chromone derivatives, including those substituted at the 3-formyl and 6-isopropyl positions, often involves multi-component reactions that allow for the efficient assembly of complex structures from simpler precursors. For example, a pseudo-five-component reaction involving 3-formylchromones, Meldrum's acid, isocyanides, and primary aromatic amines has been developed for the diversity-oriented synthesis of chromone-containing tripeptides, highlighting the versatility of chromone derivatives as synthetic intermediates (Teimouri, Akbari-Moghaddam, & Golbaghi, 2011).
Molecular Structure Analysis
The molecular structure of chromone derivatives is crucial for their chemical and physical properties. Detailed studies, such as those involving vibrational spectroscopy and molecular orbital analyses, provide insights into the conformation, electronic structure, and reactivity of these compounds. For instance, the structure and vibrational spectra of 2-amino 6-bromo 3-formylchromone have been systematically studied, offering a deeper understanding of the compound's characteristics (Gupta et al., 2012).
Chemical Reactions and Properties
3-Formylchromone and its derivatives participate in a wide range of chemical reactions, leading to the formation of diverse heterocyclic compounds. These reactions often involve nucleophilic substitutions, condensations, and cyclization processes that are pivotal for the synthesis of biologically active molecules. For instance, reactions of 3-formylchromone with active methylene and methyl compounds have been extensively reviewed, showcasing the compound's reactivity and potential for generating complex heterocyclic systems (Gašparová & Lácová, 2005).
Physical Properties Analysis
The physical properties of 3-formyl-6-isopropylchromone, such as its melting point, solubility, and thermal stability, are influenced by its molecular structure. Studies on related chromone derivatives have revealed their thermal behavior and stability profiles, which are essential for understanding their suitability in various applications. For example, the enthalpies of combustion and formation of 3-formylchromones have been determined, providing valuable data on their energetic characteristics (Flores, López, & Amador, 2006).
Chemical Properties Analysis
The chemical properties of 3-formyl-6-isopropylchromone, including its reactivity towards different nucleophiles, electrophiles, and its behavior in various chemical environments, are central to its applications in synthesis and drug design. The compound's ability to undergo various chemical transformations enables the creation of a plethora of derivatives with potential pharmacological activities. Studies on the reactions and chemical properties of 2-acylchromones summarize the reactivity patterns and applications of these chromone derivatives in organic synthesis and drug discovery (Safrygin & Sosnovskikh, 2017).
Scientific Research Applications
-
Thermophysical Property Data Analysis
- Field : Physical Chemistry
- Application : 3-Formyl-6-isopropylchromone is used in the analysis of thermophysical property data . This involves studying the compound’s properties under various conditions of temperature and pressure .
- Method : The methods used involve dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The results include data on various properties such as boiling temperature, critical temperature and pressure, density, enthalpy of phase transition, heat capacity, viscosity, and thermal conductivity .
-
α-Glucosidase Inhibition
- Field : Biochemistry
- Application : 3-Formyl-6-isopropylchromone derived thiosemicarbazones have been synthesized and evaluated as α-glucosidase inhibitors .
- Method : The specific methods of synthesis and evaluation are not detailed in the source .
- Results : The results of the study are not provided in the source .
Safety And Hazards
Future Directions
The future directions of 3-Formyl-6-isopropylchromone are not clearly defined in the available literature .
Relevant Papers One relevant paper discusses the synthesis, biological evaluation, and molecular modelling of 3-Formyl-6-isopropylchromone derived thiosemicarbazones as α-glucosidase inhibitors . This study could provide valuable insights into the potential applications of 3-Formyl-6-isopropylchromone in the field of medicinal chemistry .
properties
IUPAC Name |
4-oxo-6-propan-2-ylchromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-8(2)9-3-4-12-11(5-9)13(15)10(6-14)7-16-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRYMYQANNFABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C(C2=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350965 | |
| Record name | 3-Formyl-6-isopropylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-6-isopropylchromone | |
CAS RN |
49619-58-1 | |
| Record name | 3-Formyl-6-isopropylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Formyl-6-isopropylchromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)
![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)
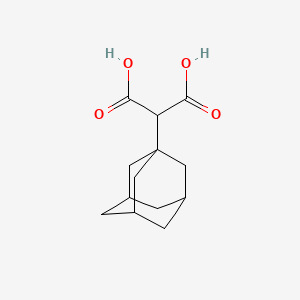

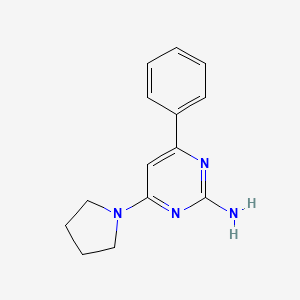



![4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1269878.png)
![2,6-Bis[(3,4-dimethoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B1269882.png)
